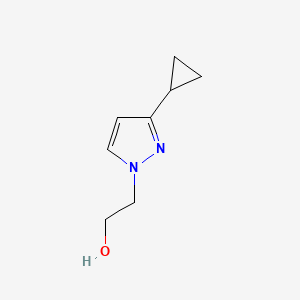![molecular formula C11H16N2OS B2887655 N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305569-79-1](/img/structure/B2887655.png)
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was first synthesized in the 1970s and was later found to be toxic to the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. However, MPTP has also been used in scientific research to better understand the mechanisms of Parkinson's disease and to develop potential treatments for the condition.
作用机制
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B), which converts it into MPP+. MPP+ then enters dopaminergic neurons and interferes with mitochondrial function, leading to the production of reactive oxygen species and the eventual death of the neuron.
生化和生理效应
The biochemical and physiological effects of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide are primarily related to its toxic effects on dopaminergic neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has also been shown to produce oxidative stress and inflammation in the brain, which may contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several advantages for use in scientific research. It is a well-established model for Parkinson's disease and has been used extensively to study the mechanisms of the disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is also relatively easy to administer and produces consistent results across different animal models. However, N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several limitations. It is a toxic compound that can be dangerous to handle, and its effects on the brain may not fully replicate the complexity of Parkinson's disease in humans.
未来方向
There are several future directions for research on N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its effects on the nervous system. One area of focus is the development of new treatments for Parkinson's disease that target the mechanisms of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide toxicity. Another area of research is the use of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a biomarker for Parkinson's disease, which could aid in early diagnosis and treatment of the condition.
合成方法
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is typically synthesized by reacting 2-methylpropylamine with 2-chloroacrylonitrile in the presence of sodium ethoxide. This reaction produces a mixture of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its isomer, N-[[2-(1-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide (PTP), which can be separated using column chromatography.
科学研究应用
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has been widely used in scientific research to better understand the mechanisms of Parkinson's disease. When N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain, it is converted into a compound called MPP+, which is toxic to dopaminergic neurons. This leads to the degeneration of these neurons and the development of Parkinson's disease-like symptoms.
属性
IUPAC Name |
N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-10(14)12-6-9-7-13-11(15-9)5-8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCATQAMQUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Isobutylthiazol-5-yl)methyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

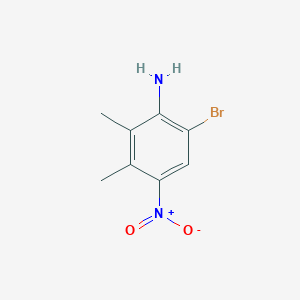
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)
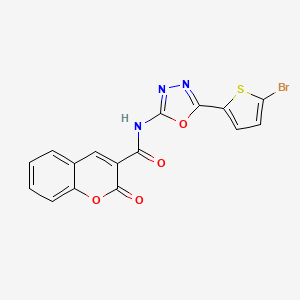
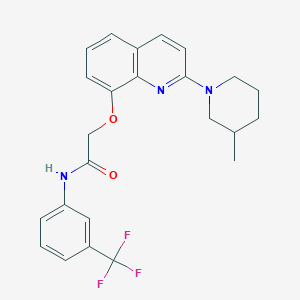
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)
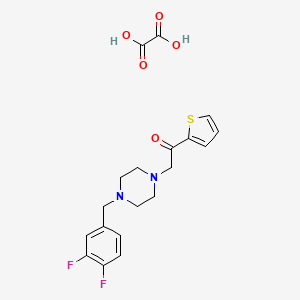
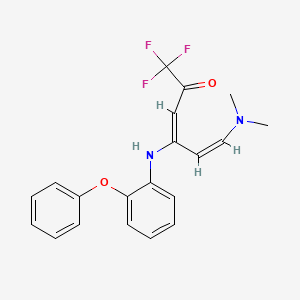
![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)
![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)
